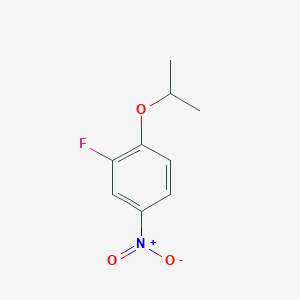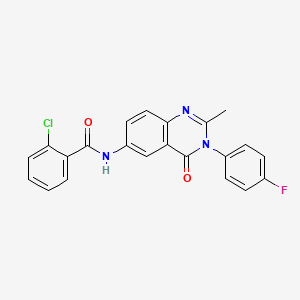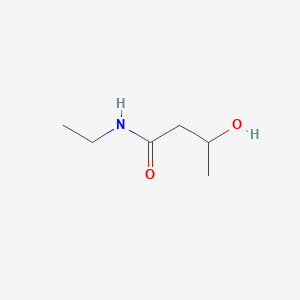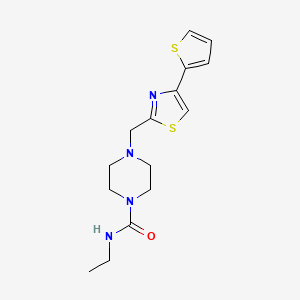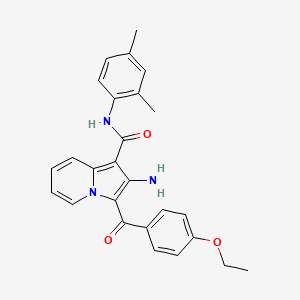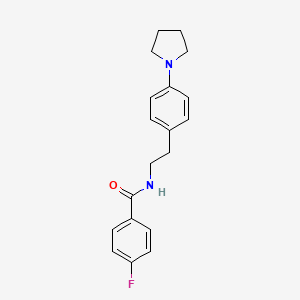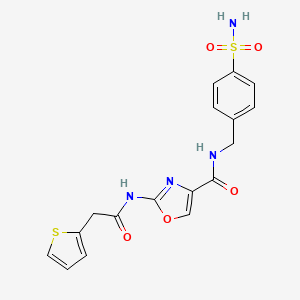
N-(4-sulfamoylbenzyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sulfamoylbenzyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide, also known as STO-609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2004 by researchers at the University of Dundee, UK. Since then, it has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular disease.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
N-Sulfonyl-1,2,3-triazoles, in the presence of a rhodium(II) catalyst, react with thioesters to produce β-sulfanyl enamides in a stereoselective manner. This reaction is significant for the generation of sulfur-containing lactams, which are crucial in various chemical synthesis processes (Miura, Fujimoto, Funakoshi, & Murakami, 2015).
Antimalarial Activity
N-(phenylsulfonyl)acetamide derivatives, including compounds related to the query chemical, have been examined for their antimalarial activity. These compounds exhibit in vitro antimalarial activity and have been characterized for their ADMET properties. Their structure, particularly the presence of a quinoxaline moiety attached to the sulfonamide ring system, significantly contributes to their antimalarial effectiveness (Fahim & Ismael, 2021).
Antimicrobial Activity
Sulphonamide derivatives having a benzothiazole nucleus have shown significant antibacterial, antifungal, and antimycobacterial activity against various microbial strains. This includes derivatives like 4-acetamido-N-(1, 3-benzothiazol-2-yl) benzene sulphonamide, showcasing the antimicrobial potential of such compounds (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).
Propiedades
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2-[(2-thiophen-2-ylacetyl)amino]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c18-28(24,25)13-5-3-11(4-6-13)9-19-16(23)14-10-26-17(20-14)21-15(22)8-12-2-1-7-27-12/h1-7,10H,8-9H2,(H,19,23)(H2,18,24,25)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYMPPAQUYTYJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)
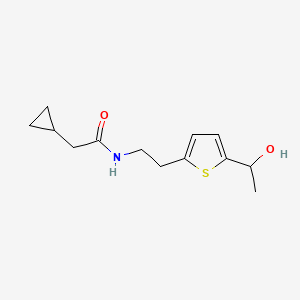


![3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2386105.png)
![5-(2,3-Dimethoxyphenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole](/img/structure/B2386106.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2386107.png)
